molecular formula C8H6BrN3O2 B1408203 5-bromo-4-methyl-7-nitro-1H-indazole CAS No. 1858255-52-3

5-bromo-4-methyl-7-nitro-1H-indazole

Cat. No.: B1408203
CAS No.: 1858255-52-3
M. Wt: 256.06 g/mol
InChI Key: IRWIMKYSTQZEKJ-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of a fused benzene and pyrazole ring, with bromine, methyl, and nitro substituents at specific positions, making it a unique and valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-1H-indazole, followed by bromination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-4-methyl-7-nitro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indazole
  • 4-methyl-1H-indazole
  • 7-nitro-1H-indazole

Comparison

5-bromo-4-methyl-7-nitro-1H-indazole is unique due to the presence of all three substituents (bromo, methyl, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds may lack one or more of these substituents, resulting in different reactivity and applications .

Properties

IUPAC Name

5-bromo-4-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIMKYSTQZEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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